molecular formula C10H11BrFNO2 B12110764 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B12110764
M. Wt: 276.10 g/mol
InChI Key: NCBJBRPZRWXYMP-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dimethylamino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Starting with a phenyl ring, bromination and fluorination can be carried out using bromine and fluorine sources under controlled conditions.

    Amination: Introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions could target the phenyl ring or the carboxylic acid group.

    Substitution: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)acetic acid
  • 2-(5-Bromo-2-methylphenyl)-2-(dimethylamino)acetic acid
  • 2-(5-Bromo-2-nitrophenyl)-2-(dimethylamino)acetic acid

Uniqueness

The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid unique. These halogens can significantly influence the compound’s reactivity and interactions, potentially leading to unique biological or chemical properties.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H11BrFNO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15)

InChI Key

NCBJBRPZRWXYMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

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